Rimonabant

Descripción

This compound is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. This compound is the first selective CB1 receptor blocker to be approved for use anywhere in the world. This compound is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and is indicated for obesity and has 16 investigational indications. It was withdrawn in at least one region.

A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. It inhibits the proliferation and maturation of ADIPOCYTES, improves lipid and glucose metabolism, and regulates food intake and energy balance. It is used in the management of OBESITY.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Propiedades

IUPAC Name |

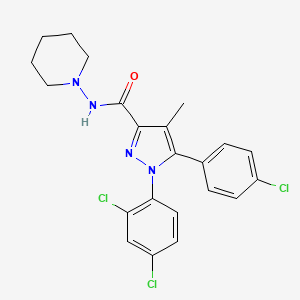

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPYUJPEARBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046453 | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.00e-03 g/L | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

168273-06-1, 158681-13-1 | |

| Record name | Rimonabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimonabant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168273-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMONABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rimonabant's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Endocannabinoid System and Rimonabant

The endocannabinoid system (ECS) is a crucial neuromodulatory system in the central nervous system (CNS) that influences a wide array of physiological processes, including appetite, energy balance, mood, and memory. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol or 2-AG), and the enzymes responsible for their synthesis and degradation.

The Cannabinoid Receptor Type 1 (CB1R) is one of the most abundant G protein-coupled receptors (GPCRs) in the CNS, predominantly expressed on presynaptic terminals of both excitatory and inhibitory neurons. Its activation typically leads to the inhibition of neurotransmitter release.

This compound (formerly SR141716) was the first selective CB1R antagonist to be clinically developed.[1] It was designed to block the activity of the ECS, which is often overactive in conditions like obesity.[2] However, its profound effects on the CNS, leading to psychiatric side effects such as depression and anxiety, resulted in its withdrawal from the market.[3] Despite this, this compound remains an invaluable pharmacological tool for elucidating the complex roles of the ECS in the brain. This guide provides a detailed technical overview of this compound's mechanism of action at the molecular, cellular, and systemic levels within the CNS.

Core Mechanism: Selective CB1 Receptor Inverse Agonism

This compound's primary mechanism of action is its function as a selective antagonist and inverse agonist at the CB1 receptor.[3]

-

Antagonism : this compound competitively binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids (like 2-AG) and exogenous agonists (like Δ⁹-THC).

-

Inverse Agonism : CB1 receptors exhibit a degree of constitutive (basal) activity even in the absence of an agonist. While a neutral antagonist would only block agonist binding without affecting this basal activity, an inverse agonist like this compound binds to the receptor and stabilizes it in an inactive conformation. This not only blocks agonist effects but also actively suppresses the receptor's basal signaling, producing effects opposite to those of an agonist.[4]

This dual action is critical to understanding its pharmacological profile. The inverse agonism is believed to be a key factor in both its therapeutic effects and its adverse psychiatric side effects.[4]

Quantitative Pharmacological Profile

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays. The data below summarizes its key pharmacological parameters.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Selectivity | Reference(s) |

| This compound | Human CB1 | ~2.0 nM | >500-fold vs CB2 | [5] |

| Human CB2 | >1000 nM | [5] | ||

| AM251 (Analogue) | Human CB1 | ~7.5 nM | High vs CB2 | [6] |

Table 2: Functional Activity (Inverse Agonism & Antagonism)

| Assay Type | Agonist Challenged | Parameter | Value | Cell Line/System | Reference(s) |

| Inverse Agonism | None | EC₅₀ (cAMP increase) | 42 ± 3 nM | HEK293 | [4] |

| Antagonism | 2-AG (10 µM) | IC₅₀ | 56 ± 2.3 nM | HEK293 | [4] |

| Antagonism | 2-AG (20 µM) | IC₅₀ | 181 ± 52 nM | HEK293 | [4] |

| Antagonism | CP55,940 | IC₅₀ | 5.6 - 48 nM | Various | [4] |

Table 3: In Vivo Efficacy

| Assay Type | Effect | Parameter | Value | Species | Reference(s) |

| Receptor Occupancy | Inhibition of [³H]-CP55,940 binding | ED₅₀ | 3.5 mg/kg (oral) | Rat | [5] |

| Behavioral | Reduction in food intake | Effective Dose | 10 mg/kg (i.p.) | Mouse | [7] |

| Behavioral | Reduction in locomotor activity | Effective Dose | 3 - 10 mg/kg (i.p.) | Rat/Mouse | [8][9] |

Downstream Signaling Pathways in the CNS

As a Gi/o-coupled receptor, CB1R activation modulates several key intracellular signaling cascades. This compound, by its inverse agonist action, reverses the basal influence of the receptor on these pathways.

Adenylyl Cyclase / cAMP Pathway

CB1R activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA). This compound counters this effect. By stabilizing the inactive state of the CB1R, it prevents the inhibition of adenylyl cyclase, leading to an increase in basal cAMP levels and PKA activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB1 receptor activation can also stimulate the Ras-Raf-MEK-ERK signaling cascade (MAPK pathway). The role of this compound in this pathway is complex, as it primarily opposes agonist-induced activation. Biased ligands that selectively block MAPK signaling without affecting the cAMP pathway have been shown to lack the adverse neuropsychiatric effects of this compound, suggesting that modulation of the Gi/cAMP pathway is critical for these effects.

Ion Channel Modulation

Presynaptic CB1 receptor activation inhibits N-type and P/Q-type voltage-gated calcium channels (CaV2.2, CaV2.1) and activates G protein-coupled inwardly rectifying potassium channels (GIRKs). The inhibition of calcium influx is a primary mechanism by which CB1R activation reduces neurotransmitter release. As an inverse agonist, this compound can prevent this constitutive channel modulation, thereby increasing the probability of neurotransmitter release where there is a high endocannabinoid tone.

Modulation of Central Neurotransmission

By acting on presynaptic CB1 receptors, this compound alters the release of several key neurotransmitters.

-

Glutamate and GABA : CB1 receptors are densely located on both glutamatergic and GABAergic terminals. Endocannabinoids typically suppress the release of these transmitters. This compound, by blocking this tonic suppression, can increase the release of glutamate and GABA, altering the excitatory/inhibitory balance in circuits like the hippocampus, prefrontal cortex, and striatum. Studies have shown that this compound administration can enhance striatal glutamate release.[10]

-

Dopamine : The endocannabinoid system heavily modulates the mesolimbic dopamine system. Endocannabinoids can enhance dopamine release in the nucleus accumbens by suppressing GABAergic inhibition of dopamine neurons in the ventral tegmental area (VTA). This compound blocks this disinhibition, leading to a reduction in dopamine release, which is thought to underlie its effects on reward processing and its potential (though ultimately unsuccessful) use as an anti-addiction therapeutic.[5]

Effects on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The ECS is a key player in several forms of plasticity.

-

Long-Term Potentiation (LTP) : LTP is a persistent strengthening of synapses. While CB1R agonists are known to impair hippocampal LTP, this compound has been shown to facilitate it. In hippocampal slices, application of 1 µM this compound can enhance the magnitude of LTP induced by high-frequency stimulation, suggesting that blocking a tonic endocannabinoid-mediated suppression of synaptic strengthening can boost plasticity.[11]

-

Long-Term Depression (LTD) : In some brain regions, endocannabinoids are required for the induction of LTD. By blocking CB1 receptors, this compound can prevent the induction of these forms of synaptic weakening.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established pharmacological assays.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is the first step in the signaling cascade after receptor binding. Inverse agonists like this compound cause a decrease in basal [³⁵S]GTPγS binding.

-

Membrane Preparation :

-

Homogenize brain tissue (e.g., cortex, hippocampus) or cultured cells expressing CB1R in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in TME buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction :

-

In a 96-well plate, add the following to each well for a final volume of 200-500 µL:

-

Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (typically 10-30 µM) to ensure G proteins are in their inactive, GDP-bound state.

-

[³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Cell membranes (10-20 µg protein).

-

Varying concentrations of this compound or control compounds (agonist for stimulation, unlabeled GTPγS for non-specific binding).

-

-

Incubate the plate at 30-37°C for 60-120 minutes with gentle shaking.[12]

-

-

Termination and Measurement :

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., PerkinElmer Unifilter GF/B).[12]

-

Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Plot the specific binding (Total Binding - Non-specific Binding) against the log concentration of this compound.

-

Fit the data using non-linear regression to determine parameters like IC₅₀ (for antagonism) or the magnitude of basal inhibition (for inverse agonism).

-

Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the systemic effects of a drug.

-

Surgical Implantation :

-

Anesthetize the subject animal (typically a rat or mouse).

-

Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure :

-

On the day of the experiment, place the animal in a testing chamber that allows free movement.

-

Gently insert a microdialysis probe (with a semi-permeable membrane at the tip) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[13]

-

Allow the system to equilibrate and collect baseline samples (dialysates) at regular intervals (e.g., every 10-20 minutes).

-

-

Drug Administration and Sampling :

-

Administer this compound (e.g., 3-10 mg/kg, i.p.) or vehicle.

-

Continue to collect dialysate samples for several hours post-injection.

-

-

Neurotransmitter Analysis :

-

Analyze the collected dialysate samples to quantify neurotransmitter concentrations. The most common method is High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ED), which offers high sensitivity for monoamines like dopamine.[14] For amino acids like glutamate and GABA, HPLC with fluorescence detection (after derivatization) is often used.

-

-

Data Analysis :

-

Calculate the concentration of each neurotransmitter in the samples.

-

Express the post-injection levels as a percentage of the average baseline concentration to determine the effect of this compound.

-

Logical Framework of this compound's CNS Effects

The multifaceted effects of this compound can be understood as a cascade originating from a single molecular interaction.

Conclusion

This compound's mechanism of action in the central nervous system is centered on its role as a potent and selective inverse agonist of the CB1 receptor. By binding to this receptor, it not only blocks the effects of endocannabinoids but also actively suppresses the receptor's constitutive signaling. This leads to profound downstream consequences, including the modulation of critical second messenger systems like cAMP, altered ion channel function, and a significant shift in the presynaptic release of key neurotransmitters such as glutamate, GABA, and dopamine. These cellular changes ultimately manifest as systemic effects on appetite, reward, and mood. While its clinical use was halted due to adverse psychiatric effects, this compound remains an indispensable research tool, offering a window into the fundamental role of the endocannabinoid system in maintaining CNS homeostasis.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AM-251 (drug) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Eliminates Responsiveness to Workload Changes in a Time-Constrained Food-Reinforced Progressive Ratio Procedure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dual Influence of Endocannabinoids on Long-Term Potentiation of Synaptic Transmission [frontiersin.org]

- 12. 4.2.6. GTPγS Binding Assay [bio-protocol.org]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

The Discovery and Chemical Synthesis of SR141716A (Rimonabant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR141716A, also known as Rimonabant, emerged as a significant pharmacological tool and a potential therapeutic agent in the mid-1990s. This document provides an in-depth technical overview of the discovery and chemical synthesis of SR141716A. It details the initial report of its discovery, outlines a common synthetic pathway with experimental protocols, and presents key quantitative data. Furthermore, this guide illustrates the signaling pathway of SR141716A and a generalized experimental workflow for its synthesis through detailed diagrams.

Discovery

SR141716A was first disclosed to the scientific community in 1994 by a team of researchers at Sanofi Recherche in Montpellier, France. In their seminal paper published in FEBS Letters, Rinaldi-Carmona and colleagues described SR141716A as the first potent and selective antagonist of the brain cannabinoid receptor (CB1)[1]. This discovery was a landmark in cannabinoid research, providing a powerful tool to investigate the physiological and pharmacological roles of the endocannabinoid system. The compound demonstrated high affinity for the central CB1 receptor and substantially lower affinity for the peripheral CB2 receptor, establishing its selectivity[2].

Chemical Synthesis

The chemical name for SR141716A is N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride[3][4][5]. Several synthetic routes have been developed since its initial discovery. Below is a detailed experimental protocol for a commonly cited multi-step synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate

-

Reactants: 4'-Chloroacetophenone, Diethyl oxalate, Sodium ethoxide.

-

Procedure: To a solution of sodium ethoxide in ethanol, 4'-chloroacetophenone is added dropwise at room temperature. Diethyl oxalate is then added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried.

-

Purification: Recrystallization from ethanol.

Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Reactants: Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, 2,4-Dichlorophenylhydrazine hydrochloride, Acetic acid.

-

Procedure: A mixture of the diketoester from Step 1 and 2,4-dichlorophenylhydrazine hydrochloride in glacial acetic acid is heated to reflux for several hours. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude pyrazole ester.

-

Purification: Column chromatography on silica gel.

Step 3: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

-

Reactants: Ethyl ester from Step 2, Sodium hydroxide, Ethanol, Water.

-

Procedure: The pyrazole ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.

-

Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 4: Synthesis of SR141716A (N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

-

Reactants: Carboxylic acid from Step 3, Thionyl chloride (or another activating agent like oxalyl chloride), N-Aminopiperidine, Triethylamine (or another base).

-

Procedure: The carboxylic acid is refluxed with an excess of thionyl chloride to form the acid chloride. The excess thionyl chloride is removed by distillation. The resulting acid chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane) and added dropwise to a cooled solution of N-aminopiperidine and triethylamine in the same solvent. The reaction mixture is stirred at room temperature for several hours. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried and the solvent is evaporated.

-

Purification: Column chromatography followed by recrystallization. The hydrochloride salt can be prepared by treating the free base with HCl in a suitable solvent.

Quantitative Data

The following tables summarize key quantitative data related to the discovery and synthesis of SR141716A.

| Parameter | Value | Reference |

| Discovery Date | 1994 | [1] |

| Discovering Organization | Sanofi Recherche (Montpellier, France) | [1] |

| Chemical Formula | C₂₂H₂₁Cl₃N₄O | |

| Molecular Weight | 463.79 g/mol |

Table 1: Discovery and Chemical Properties of SR141716A

| Parameter | Value | Reference |

| Binding Affinity (K_i) for human CB1 receptor | 1.98 nM | [2] |

| Binding Affinity (K_i) for human CB2 receptor | > 1000 nM | [2] |

| Overall Yield (four-step synthesis) | ~28% | [4] |

Table 2: Pharmacological and Synthetic Data of SR141716A

Signaling Pathway and Experimental Workflow

Signaling Pathway of SR141716A

SR141716A acts as an inverse agonist at the CB1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. In its basal state, the CB1 receptor can exhibit some level of constitutive activity. As an inverse agonist, SR141716A binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This leads to an increase in the activity of adenylyl cyclase, an enzyme that is tonically inhibited by the active CB1 receptor, resulting in increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[3][6][7][8][9].

Experimental Workflow for SR141716A Synthesis

The chemical synthesis of SR141716A involves a multi-step process that includes reaction setup, monitoring, workup, and purification of intermediates and the final product.

Conclusion

The discovery of SR141716A was a pivotal moment in cannabinoid pharmacology, providing an essential tool for dissecting the complexities of the endocannabinoid system. Its chemical synthesis, while involving multiple steps, is achievable through established organic chemistry principles. This guide has provided a comprehensive overview of its discovery, a detailed synthetic protocol, key quantitative data, and visual representations of its mechanism of action and synthesis, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from this compound Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Intricate Dance of Rimonabant in Rodents: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the pharmacokinetics (PK) and pharmacodynamics (PD) of Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist and inverse agonist, in rodent models. By providing a comprehensive overview of its absorption, distribution, metabolism, and excretion, alongside its multifaceted pharmacological effects and underlying molecular mechanisms, this document aims to be an essential resource for professionals in the field of drug discovery and development.

Pharmacokinetics: The Journey of this compound in the Rodent Body

The pharmacokinetic profile of this compound in rodents reveals rapid absorption and significant distribution into tissues, including the brain. The following tables summarize key pharmacokinetic parameters observed in rats and mice following different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (h*µg/L) | Terminal Half-life (h) | Reference |

| Intraperitoneal (i.p.) | 3 | Not Reported | 11 | 457.6 | 5.4 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Brain/Plasma Ratio | Reference |

| Intraperitoneal (i.p.) | 10 | ~1.0 (at 4h) | [2] |

| Oral (p.o.) | 10 | ~0.5 (at 4h) | [2] |

Pharmacodynamics: The Multifaceted Effects of this compound

This compound exerts a wide range of pharmacodynamic effects in rodents, primarily through its interaction with the endocannabinoid system. These effects are most notably observed in the regulation of food intake, body weight, and various metabolic parameters.

Table 3: Key Pharmacodynamic Effects of this compound in Rodents

| Species | Model | Dose (mg/kg) & Route | Key Findings | Reference |

| Mouse | Diet-Induced Obesity (DIO) | 10 mg/kg/day, p.o. | Reduced food intake and body weight; Decreased fat mass; Improved insulin sensitivity. | [3] |

| Rat | Diet-Induced Obesity (DIO) | 3 & 10 mg/kg/day, p.o. | Reduced food intake and body weight; Changes in body weight fully accounted for by reduced food intake in a pair-fed study. | [4] |

| Rat | Lean | 3 & 10 mg/kg, p.o. | Increased oxygen consumption, suggesting increased energy expenditure. | [5] |

| Mouse | Chronic Mild Stress | 10 mg/kg, p.o. | Antidepressant-like effects. | |

| Rat | Parkinson's Disease Model | 0.1 mg/kg | Attenuated hypokinesia. |

Signaling Pathways: Unraveling the Molecular Mechanisms

This compound's primary mechanism of action is the blockade of the CB1 receptor, which is a G-protein coupled receptor (GPCR). As an inverse agonist, it not only blocks the effects of endogenous cannabinoids but also reduces the basal activity of the receptor. This interaction triggers a cascade of downstream signaling events.

CB1 Receptor-Dependent Signaling

The canonical signaling pathway for the CB1 receptor involves its coupling to inhibitory G-proteins (Gαi/o). Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this action, can lead to an increase in cAMP levels. Furthermore, CB1 receptor activation is known to modulate various ion channels and kinase pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Figure 1. CB1 Receptor Signaling Pathway and the Action of this compound.

CB1 Receptor-Independent Signaling

Emerging evidence suggests that this compound may also exert effects through mechanisms independent of the CB1 receptor. At higher concentrations, it has been shown to directly inhibit Gαi/o-type G-proteins, which could lead to a broader range of pharmacological effects.[6][7]

Figure 2. Potential CB1 Receptor-Independent Signaling of this compound.

Experimental Protocols: A Guide to Methodologies

The following sections provide detailed methodologies for key experiments commonly used to assess the pharmacokinetics and pharmacodynamics of this compound in rodents.

Drug Administration

Oral Gavage (Mice and Rats):

-

Preparation: this compound is typically suspended in a vehicle such as 0.5% hydroxyethylcellulose and 0.2% Tween 80 or 0.1% Tween 80 in distilled water.[3][8] The suspension should be vortexed thoroughly before each administration to ensure homogeneity.

-

Animal Handling: The animal is restrained securely to prevent movement and injury. For mice, the scruff of the neck is grasped to immobilize the head.[9][10] For rats, the animal is held near the thoracic region with the lower body supported.[9][11]

-

Gavage Needle Insertion: A stainless steel or flexible plastic gavage needle with a ball tip is used. The length of the needle is pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[9][11] The needle is gently inserted into the diastema (the gap between the incisors and molars) and advanced along the roof of the mouth into the esophagus.[9] The animal will typically swallow as the tube is passed.

-

Administration: Once the needle is in the stomach, the suspension is slowly injected. The needle is then carefully withdrawn.

-

Post-Procedure Monitoring: The animal is monitored for any signs of distress, such as respiratory difficulty.

Intraperitoneal (i.p.) Injection (Rats and Mice):

-

Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of ethanol, Emulphor, and saline.

-

Animal Handling: The animal is restrained, and the lower abdomen is exposed. For mice, the animal can be tilted with its head slightly down to move the abdominal organs away from the injection site.[12] For rats, the animal is placed in dorsal recumbency.[13][14]

-

Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]

-

Injection: A 23-27 gauge needle is inserted at a 30-45 degree angle.[12][15] Before injecting, the plunger is slightly withdrawn to ensure no blood or urine is aspirated. The solution is then injected slowly.

-

Post-Procedure Monitoring: The animal is observed for any signs of discomfort or adverse reaction at the injection site.

Pharmacodynamic Assessments

Food Intake and Body Weight Measurement:

-

Acclimation: Animals are individually housed to allow for accurate measurement of food intake. They are acclimated to the housing conditions and any specific diets for a period before the experiment begins.

-

Measurement: Body weight is measured daily at the same time using a calibrated scale. Food is provided in a specialized feeder that minimizes spillage, and the amount of food consumed is measured daily by weighing the remaining food.

-

Pair-Feeding Studies: To distinguish between the effects of this compound on appetite versus direct metabolic effects, a pair-feeding experimental design is often employed. In this setup, a control group of animals is fed the same amount of food that the this compound-treated animals consumed on the previous day.[3][4]

In Vitro Assays

Measurement of Cellular cAMP Levels:

-

Cell Culture and Treatment: Cells expressing the CB1 receptor (e.g., HUVECs or transfected cell lines) are cultured under standard conditions. The cells are then treated with this compound at various concentrations for a specified period.[1]

-

Cell Lysis: After treatment, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.[1][16][17] These assays typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on food intake and body weight in a diet-induced obesity model.

Figure 3. Workflow for a Preclinical this compound Efficacy Study.

This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound in rodents. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in the field of cannabinoid receptor modulation.

References

- 1. This compound inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the cannabinoid receptor–1 antagonist this compound on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cannabinoid CB1 receptor inverse agonist, this compound, modifies body weight and adiponectin function in diet-induced obese rats as a consequence of reduced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 14. research.vt.edu [research.vt.edu]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

The Peripheral Profile of Rimonabant: A Technical Guide to its Effects on Cannabinoid Receptors

Executive Summary: Rimonabant, a selective cannabinoid-1 (CB1) receptor inverse agonist, was initially developed as an anti-obesity agent. While its clinical use was halted due to centrally-mediated psychiatric side effects, the study of its peripheral actions remains a significant area of research.[1][2] Blockade of peripheral CB1 receptors has been shown to induce beneficial metabolic effects independent of the central appetite suppression.[3][4][5] This document provides a detailed overview of this compound's effects on peripheral CB1 receptors, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Peripheral CB1 Receptors

This compound (SR141716A) is a 1,5-diarylpyrazole derivative that acts as a potent and selective inverse agonist of the CB1 receptor.[6][7] While CB1 receptors are most abundant in the central nervous system (CNS), where they modulate appetite, mood, and memory, they are also expressed in numerous peripheral tissues.[1][6][8] These peripheral CB1 receptors are found in adipocytes, hepatocytes, skeletal muscle, the gastrointestinal (GI) tract, and the pancreas.[1][6][9] The endocannabinoid system, through activation of these peripheral receptors, is implicated in the regulation of energy balance, lipid and glucose metabolism, and inflammation.[1][8]

This compound's mechanism of action involves not just blocking the receptor from agonist binding but also reducing its basal, constitutive activity. This "inverse agonism" is a key characteristic of its function.[6][9] The metabolic benefits observed with this compound treatment, such as weight loss, improved insulin sensitivity, and favorable changes in lipid profiles, are attributed to a combination of central and peripheral effects.[4][10] However, studies using peripherally restricted CB1 antagonists have demonstrated that many of these metabolic improvements can be achieved without engaging central receptors, thereby avoiding the associated adverse psychiatric events.[1][8][11][12] This has sustained interest in targeting peripheral CB1 receptors for the treatment of metabolic disorders.[1][10]

Quantitative Effects of this compound on Peripheral Systems

The peripheral actions of this compound lead to measurable changes in metabolic, hormonal, and physiological parameters. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Effects of this compound on Metabolic and Hormonal Parameters in Overweight/Obese Patients

| Parameter | Treatment Group | Mean Change from Baseline | P-value vs. Placebo | Reference |

| Body Weight | This compound (20 mg/day) | -6.7 kg | <0.001 | [13] |

| Waist Circumference | This compound (20 mg/day) | -5.8 cm | <0.001 | [13] |

| HDL Cholesterol | This compound (20 mg/day) | +10.0% | <0.001 | [13] |

| Triglycerides | This compound (20 mg/day) | -13.0% | <0.001 | [13] |

| Adiponectin | This compound (20 mg/day) | +57.7% | <0.001 | [13] |

| Adipose TNF-α | This compound (3 mg/kg) | Significant Reduction | N/A | [14] |

Data from the RIO-Lipids study after one year of treatment, using a repeated-measures method.[13]

Table 2: Effects of this compound on Gastrointestinal Motility in Animal Models

| Parameter | Species | This compound Dose | Effect | Reference |

| Gastric Antral Contractions | Dog | 1.0 mg/kg | ▼ 42.6% decrease in contractile index | [15] |

| Small Intestinal Contractions | Dog | 1.0 mg/kg | ▲ 53.6% increase in contraction index | [15] |

| Gastric Emptying | Mouse | N/A | Accelerated | [16][17] |

| Small Intestinal Transit | Mouse | Dose-dependent | Increased | [15][16] |

Table 3: this compound Receptor Binding Affinity and Functional Activity

| Receptor | Species/Assay System | Parameter | Value | Reference |

| CB1 | Human Brain (Calcium Mobilization) | Antagonist Activity | Reported | [18] |

| CB1 | Human (HEK293 cells, [³⁵S]GTPγS) | Antagonist Activity | Reported | [18] |

| CB1 | Rat Brain Membranes | Kᵢ | 6.9 nM | [19] |

| CB1 | Rat Brain Membranes (Agonist: CP55940) | EC₅₀ (Functional Assay) | 46 nM | [19] |

Key Experimental Methodologies

The quantitative data presented above were generated using a range of established experimental protocols. The following sections detail the core methodologies employed in studying this compound's peripheral effects.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for CB1 receptors.

-

Protocol:

-

Membrane Preparation: Brain tissue (e.g., from rats) or cells expressing the receptor of interest (e.g., HEK-293-CB1) are homogenized and centrifuged to isolate cell membranes, which are rich in receptors.[19]

-

Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).

-

Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the CB1 receptors.

-

Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to a receptor, allowing for the characterization of ligands as agonists, antagonists, or inverse agonists.

-

Objective: To determine the functional activity of this compound at the CB1 receptor.

-

Protocol:

-

Membrane Preparation: As with binding assays, cell membranes containing the CB1 receptor are prepared.

-

Assay Components: The membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Ligand Addition:

-

To measure inverse agonist activity, this compound is added alone. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.

-

To measure antagonist activity, a known CB1 agonist (e.g., CP55,940) is added to stimulate G-protein activation, followed by the addition of increasing concentrations of this compound.

-

-

Incubation and Termination: The reaction is allowed to proceed, then terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

-

Data Analysis: The EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) is calculated to determine the potency and efficacy of the compound.

-

In Vivo Models of Gastrointestinal Motility

Animal models are used to assess the physiological effects of this compound on the GI tract.

-

Objective: To measure the effect of this compound on gastric emptying and intestinal transit.

-

Protocol (Small Intestinal Transit):

-

Animal Preparation: Mice or rats are fasted overnight with free access to water.

-

Drug Administration: this compound or a vehicle control is administered, typically via oral gavage or intraperitoneal injection.

-

Marker Administration: After a set period, a non-absorbable marker (e.g., a charcoal meal) is administered orally.

-

Transit Time: After a specific time, the animals are euthanized, and the small intestine is carefully removed.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

Data Analysis: Intestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed. An increase in this percentage indicates a prokinetic effect.[16]

-

Euglycemic-Hyperinsulinemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo.

-

Objective: To determine whether this compound improves insulin sensitivity, independent of weight loss.[20][21]

-

Protocol:

-

Catheter Placement: Catheters are inserted for infusion of insulin, glucose, and tracers, and for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered to raise plasma insulin to a constant, high level.

-

Glucose Infusion: A variable infusion of glucose is started. The rate of glucose infusion is adjusted to "clamp" the blood glucose concentration at a normal, fasting level (euglycemia).

-

Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is equal to the rate of whole-body glucose uptake by tissues.

-

Data Analysis: A higher glucose infusion rate required to maintain euglycemia indicates greater insulin sensitivity, as the tissues are more efficient at taking up glucose from the blood. The study can be performed before and after a chronic treatment period with this compound or placebo to assess changes in insulin sensitivity.[21]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its peripheral effects by modulating CB1 receptor signaling in various tissues.

Canonical CB1 Receptor Signaling

CB1 receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[8] As an inverse agonist, this compound not only blocks this pathway but actively suppresses its basal activity.

Caption: Canonical CB1 receptor signaling pathway and the inhibitory effect of this compound.

Tissue-Specific Peripheral Effects

In adipocytes, CB1 receptor activation promotes lipogenesis and reduces the secretion of adiponectin, a hormone that enhances insulin sensitivity.[4] this compound blocks these effects. By antagonizing adipocyte CB1 receptors, this compound increases adiponectin expression and secretion, which contributes to its insulin-sensitizing effects.[4][13] It also triggers lipid mobilization pathways in white adipose tissue.[3][5]

The endocannabinoid system inhibits gastrointestinal motility.[16][17] this compound counteracts this effect by blocking prejunctional CB1 receptors on enteric neurons.[6][16] This leads to an acceleration of gastric emptying and an increase in small intestinal transit, which may contribute to reduced nutrient absorption and satiety.[15][16][17] However, there is evidence of rapid tolerance developing to this prokinetic effect.[16][17]

Hepatic CB1 receptors are implicated in fatty acid synthesis and the development of hepatic steatosis (fatty liver).[4] A high-fat diet can increase the expression of these receptors, promoting lipogenesis. This compound can blunt this response, which has positive implications for treating non-alcoholic fatty liver disease (NAFLD) and hepatic insulin resistance.[4][11] Studies have shown that peripherally restricted CB1 antagonists can ameliorate hepatic injury, steatosis, and inflammation.[11]

CB1 receptors are also expressed in pancreatic islet cells. This compound has been shown to have direct effects on islets, decreasing basal insulin hypersecretion in states of obesity or insulin resistance without impairing glucose-stimulated insulin secretion.[22] This action helps to lower circulating insulin levels and improve overall glycemic control.[22]

Caption: Workflow for an in vivo study of this compound's peripheral metabolic effects.

Caption: Logical flow of this compound's peripheral actions to metabolic outcomes.

Conclusion

This compound's engagement with peripheral cannabinoid receptors initiates a cascade of metabolically favorable events. The data clearly indicate that blocking CB1 receptors in adipose tissue, the liver, the gastrointestinal tract, and the pancreas contributes significantly to improved glycemic control, weight reduction, and healthier lipid profiles, often independent of central food intake regulation.[3][4][5] While this compound itself is not clinically viable due to its central effects, it remains an invaluable pharmacological tool. The detailed understanding of its peripheral mechanisms, elucidated through the experimental protocols described herein, continues to guide the development of new, peripherally restricted CB1 receptor antagonists as promising therapeutics for obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][8][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scielo.br [scielo.br]

- 3. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Prejunctional and peripheral effects of the cannabinoid CB(1) receptor inverse agonist this compound (SR 141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central and peripheral cannabinoid receptors as therapeutic targets in the control of food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New peripherally-restricted CB1 receptor antagonists, PMG-505-010 and -013 ameliorate obesity-associated NAFLD and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on metabolic risk factors in overweight patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. This compound, Gastrointestinal Motility and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, gastrointestinal motility and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. This compound-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Does this compound Independently Affect Free Fatty Acid and Glucose Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Does this compound independently affect free fatty acid and glucose metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The CB1 Antagonist this compound Decreases Insulin Hypersecretion in Rat Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

Rimonabant's Impact on Endocannabinoid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of Rimonabant on the endocannabinoid system. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways modulated by this compound. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes complex signaling and experimental workflows using Graphviz diagrams.

Core Mechanism of Action: CB1 Receptor Inverse Agonism

This compound, also known as SR141716A, is a selective antagonist or inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2] CB1 receptors are predominantly expressed in the central nervous system, but are also found in peripheral tissues such as adipose tissue, the liver, and skeletal muscle. These receptors are a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and mood.

As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) but also reduces the receptor's basal, constitutive activity.[1] This inverse agonism is a critical aspect of its mechanism of action, leading to downstream effects that are opposite to those produced by CB1 receptor agonists.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the CB1 receptor and its impact on downstream signaling pathways.

| Parameter | Value | Species/System | Reference(s) |

| Binding Affinity (Ki) | ~2 nM | Human CB1 Receptor | [1] |

| Binding Affinity (Kd) | 4.4 ± 0.5 nM | Human CB1 Receptor (engineered) | [3] |

| Selectivity | >1000-fold for CB1 over CB2 | - | [4] |

Table 1: this compound Binding Affinity and Selectivity for CB1 Receptor

| Pathway Component | This compound Concentration | Effect | Cell Type | Reference(s) |

| cAMP Accumulation | 1 µM and 10 µM | Significant increase | HUVEC | [5] |

| cAMP Accumulation | EC50 = 248.6 µM (JM-00266, a this compound analog) | Dose-dependent increase | HEK293T/17 (murine CB1R) | [6] |

| PKA Phosphorylation | 0.1–10 μmol/L | Concentration-dependent increase | HUVEC | [5] |

| AMPK Phosphorylation | 1 µM (90 min) | No significant acute increase | Hepatocytes | [7] |

| AMPK Phosphorylation | 3 µM (>90 min) | Slight increase | Hepatocytes | [7] |

Table 2: Quantitative Effects of this compound on Downstream Signaling Pathways

| Neurotransmitter | This compound Concentration | Effect on Release | Brain Region/System | Reference(s) |

| Glutamate | 0.1 and 1 mg/kg | Marked increase in parkinsonian rats | Striatum | [8] |

| Glutamate | 1 mg/kg | Slight increase in control rats | Striatum | [8] |

| GABA | Below 1 µM | Positive allosteric modulation of GABA(A) receptors | Recombinant receptors | [9] |

Table 3: Quantitative Effects of this compound on Neurotransmitter Release

Impact on Key Signaling Pathways

Cyclic Adenosine Monophosphate (cAMP) Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). As an inverse agonist, this compound disrupts this process. By stabilizing the inactive state of the CB1 receptor, it prevents the inhibitory action of Gαi/o on adenylyl cyclase, leading to an increase in cAMP production.[6][10][11] This increase in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing gene expression and cellular function.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The endocannabinoid system is also known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key proteins like ERK1/2, p38, and JNK. While agonist binding to CB1 receptors can activate this pathway, the inverse agonistic action of this compound can lead to its inhibition. For instance, this compound has been shown to inhibit the phosphorylation of ERK1/2. This pathway is crucial for cell proliferation, differentiation, and survival, and its modulation by this compound may contribute to some of its physiological effects.

Modulation of Neurotransmitter Release

CB1 receptors are densely located on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. Their activation typically leads to the inhibition of neurotransmitter release. By acting as an inverse agonist, this compound can counteract this effect, thereby influencing synaptic transmission. Studies have shown that this compound can enhance the release of glutamate in the striatum.[8] Furthermore, this compound has been observed to act as a positive allosteric modulator of GABA(A) receptors, which could also contribute to its overall effects on neuronal excitability.[9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the endocannabinoid system.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.[4]

-

Radioligand: [³H]-SR141716A (this compound) or a competing radiolabeled agonist like [³H]-CP55,940.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.[4]

-

Non-specific binding control: High concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the membrane preparation (10-25 µg of protein per well).[4]

-

Add the radioligand at a concentration near its Kd (e.g., 0.5-2 nM for [³H]-SR141716A).

-

For competition assays, add varying concentrations of unlabeled this compound. For saturation assays, add varying concentrations of [³H]-SR141716A.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd or Ki values.

cAMP Accumulation Assay

This assay measures the ability of this compound to increase intracellular cAMP levels, confirming its inverse agonist activity.

Materials:

-

HEK293 or CHO cells stably expressing the human CB1 receptor.

-

Cell culture medium and supplements.

-

Forskolin (an adenylyl cyclase activator, used as a positive control and to stimulate cAMP for antagonist assays).

-

IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

-

Seed the CB1-expressing cells in a 96- or 384-well plate and grow to confluency.

-

Starve the cells in serum-free medium for 2-4 hours before the assay.

-

Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF).

-

Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50.

MAPK Phosphorylation Assay (Western Blot)

This assay is used to assess the effect of this compound on the phosphorylation state of MAPK pathway components, such as ERK1/2.

Materials:

-

Cells expressing CB1 receptors.

-

Serum-free medium for starvation.

-

This compound.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Culture and serum-starve the cells as described for the cAMP assay.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

Conclusion

This compound's interaction with the endocannabinoid system is characterized by its inverse agonism at the CB1 receptor. This mechanism triggers a cascade of downstream signaling events, including the modulation of the cAMP and MAPK pathways, and influences neurotransmitter release. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted effects of this compound and other CB1 receptor modulators. A thorough understanding of these signaling pathways is essential for the development of novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced striatal glutamate release after the administration of this compound to 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cannabinoid CB1 receptor antagonists this compound (SR141716) and AM251 directly potentiate GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early preclinical research on SR141716A

An In-depth Technical Guide to the Early Preclinical Research of SR141716A (Rimonabant)

Introduction

SR141716A, also known as this compound, was the first selective CB1 cannabinoid receptor antagonist/inverse agonist developed for therapeutic use.[1][2][3][4] Synthesized by Sanofi-Aventis, it was a pioneering compound that enabled significant advancements in understanding the physiological and pathophysiological roles of the endocannabinoid system.[1][5] This technical guide provides a detailed overview of the core preclinical research that characterized the pharmacology, mechanism of action, and in vivo effects of SR141716A, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: A CB1 Receptor Inverse Agonist

SR141716A exhibits high affinity and selectivity for the cannabinoid CB1 receptor, which is predominantly expressed in the central nervous system.[1][4] Unlike a neutral antagonist that simply blocks agonist binding, SR141716A functions as an inverse agonist. This means it binds to the CB1 receptor and reduces its basal, constitutive activity.[6][7] Many CB1 receptors are tonically active, meaning they signal even in the absence of an endogenous agonist like anandamide.[6] SR141716A reverses this tonic activity, leading to effects that are often opposite to those produced by CB1 agonists like Δ⁹-tetrahydrocannabinol (THC).[3]

Biochemically, this inverse agonism has been demonstrated through several key observations:

-

Inhibition of G-protein Coupling: In membranes from cells expressing human CB1 receptors, SR141716A produced a 22.3% decrease in the basal binding of [³⁵S]GTPγS, indicating a reduction in constitutive G-protein activation.[7]

-

Stimulation of Adenylyl Cyclase: By reversing the tonic inhibition of adenylyl cyclase by CB1 receptors, SR141716A leads to an increase in cyclic AMP (cAMP) levels.[3] In studies using forskolin to stimulate cAMP production, SR141716A caused a dose-dependent enhancement of cAMP accumulation, starting at concentrations around 300 nM and plateauing at approximately 140% of control.[3]

Data Presentation: Quantitative Pharmacology

The following tables summarize the key quantitative data from early preclinical studies of SR141716A.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity (Kd) | Wild-Type CB1 Receptor (HEK293 cells) | 2.3 nM | [1] |

| F1742.61A Mutant CB1 Receptor | 11 nM (~5-fold decrease) | [1] | |

| L1933.29A Mutant CB1 Receptor | 7.2 nM (~3-fold decrease) | [1] | |

| F3797.35A Mutant CB1 Receptor | 8.4 nM (~3.6-fold decrease) | [1] | |

| K1923.28A Mutant CB1 Receptor | ~17-fold decrease | [1] | |

| W2795.43A Mutant CB1 Receptor | >1000-fold decrease | [1] | |

| Functional Activity | |||

| [³⁵S]GTPγS Binding | Human CB1-transfected CHO cells | 22.3% decrease from basal | [7] |

| Ca²⁺ Current Modulation (EC₅₀) | Neurons with CB1 cRNA | 32 nM (increase in current) | [6] |

| cAMP Accumulation | Forskolin-stimulated cells | Increase starting at ~300 nM | [3] |

Table 2: In Vivo Preclinical Efficacy and Pharmacodynamics

| Animal Model | Species | Dose(s) and Route | Key Findings | Reference |

| Emesis | Least Shrew | 20 mg/kg, i.p. | Induced vomiting; increased c-fos, p-ERK1/2, and cAMP in brainstem. | [8][9] |

| Neurotransmitter Efflux | Rat | 1, 3, 10 mg/kg, i.p. | Dose-dependent increase in NE, DA, 5-HT, and ACh efflux in the medial prefrontal cortex. | [2] |

| Food Intake | Diet-Induced Obese Mouse | 10 mg/kg/day, oral | Transiently reduced food intake (-48% in week 1); sustained body weight reduction (-20% after 5 weeks). | [5] |

| Appetitive Behavior | Rat | 0-3 mg/kg | Reduced instrumental responding for food in both appetitive and consummatory phases. | [10] |

| Reinstatement of Food Seeking | Mouse | 1.0 & 3.0 mg/kg | Decreased cue-induced reinstatement of seeking for a sweet reinforcer (Ensure). | [11] |

| Neuropathic Pain (CCI) | Rat | 1, 3, 10 mg/kg/day, oral | Dose-dependently attenuated thermal and mechanical hyperalgesia; reduced pro-inflammatory mediators. | [12] |

Experimental Protocols

1. Radioligand Binding Assay for CB1 Receptor Affinity

-

Objective: To determine the binding affinity (Kd or Ki) of SR141716A for the CB1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably transfected with the human or rat CB1 receptor.

-

Incubation: A fixed concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of unlabeled SR141716A.

-

Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of SR141716A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. In Vivo Microdialysis for Neurotransmitter Release

-

Objective: To measure the effect of SR141716A on extracellular levels of monoamines in specific brain regions.

-

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into a target brain region, such as the medial prefrontal cortex or nucleus accumbens.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: SR141716A or vehicle is administered (e.g., intraperitoneally), and sample collection continues.[2]

-

Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[2]

-

3. Diet-Induced Obesity (DIO) Model

-

Objective: To evaluate the chronic effects of SR141716A on body weight, food intake, and metabolic parameters in an obesity model.

-

Methodology:

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, while a control group is maintained on a standard chow diet.[5]

-

Treatment: Obese mice are treated daily with SR141716A (e.g., 10 mg/kg) or vehicle via oral gavage for a prolonged period (e.g., 4-5 weeks).[5]

-

Monitoring: Body weight and food intake are measured daily or several times per week.

-